4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin
Brand Name: Vulcanchem
CAS No.: 123852-22-2
VCID: VC21160215
InChI: InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1
SMILES: CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO
Molecular Formula: C₃₁H₅₂ClNO₇Si
Molecular Weight: 614.3 g/mol

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin

CAS No.: 123852-22-2

Cat. No.: VC21160215

Molecular Formula: C₃₁H₅₂ClNO₇Si

Molecular Weight: 614.3 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin - 123852-22-2

Specification

CAS No. 123852-22-2
Molecular Formula C₃₁H₅₂ClNO₇Si
Molecular Weight 614.3 g/mol
IUPAC Name [(1S,3S,4S,4aS,7S,8S,8aS)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-4a-hydroxy-3-[(E)-hydroxyiminomethyl]-7-methyl-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Standard InChI InChI=1S/C31H52ClNO7Si/c1-10-30(6,7)28(35)39-24-15-20(18-33-37)27(32)31(36)14-13-19(2)23(26(24)31)12-11-21-16-22(17-25(34)38-21)40-41(8,9)29(3,4)5/h13-14,18-24,26-27,36-37H,10-12,15-17H2,1-9H3/b33-18+/t19-,20-,21+,22+,23-,24-,26-,27-,31-/m0/s1
Standard InChI Key BJOYWJDUOUAWQJ-LHXKCWNGSA-N
Isomeric SMILES CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H]([C@]2([C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)/C=N/O
SMILES CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO
Canonical SMILES CCC(C)(C)C(=O)OC1CC(C(C2(C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O)Cl)C=NO

Introduction

Structural Characteristics and Chemical Properties

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is a modified form of simvastatin featuring several key structural elements. The compound has a molecular weight of 614.29 g/mol and contains the characteristic hexahydronaphthalene ring system found in simvastatin, with specific modifications that distinguish it as a specialized intermediate.

The key structural features include:

  • A tert-butyldimethylsilyl (TBDMS) protecting group at the 4-position

  • A chloro substituent at the 5' position

  • A hydroxyl group at the 4a' position

  • A hydroxyimino methyl functionality at the 6' position

This unique combination of functional groups creates a molecule with specific reactivity patterns that make it valuable in organic synthesis pathways. The TBDMS protecting group enhances the compound's stability and solubility, making it suitable for further chemical transformations and biological applications. The presence of multiple functional groups allows for selective reactions at different sites of the molecule.

Physical Properties

The compound appears as a crystalline solid with specific solubility characteristics that align with its silylated nature. The TBDMS group increases lipophilicity compared to unprotected simvastatin, while the hydroxyimino and hydroxyl functionalities contribute to hydrogen bonding capabilities.

Table 1: Physical Properties of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin

PropertyCharacteristic
AppearanceCrystalline solid
Molecular Weight614.29 g/mol
SolubilitySoluble in organic solvents (THF, dichloromethane, acetonitrile)
StabilityEnhanced by TBDMS protecting group
Functional GroupsTBDMS, chloro, hydroxyl, hydroxyimino methyl

Role in Simvastatin Synthesis and Development

The development of simvastatin, a widely prescribed cholesterol-lowering medication, involves sophisticated synthetic routes where protected intermediates like 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin play crucial roles. Simvastatin itself is a semi-synthetic analog of lovastatin, requiring specific modifications to enhance its pharmaceutical properties .

Context in Simvastatin Synthesis

In the synthesis of simvastatin, selective protection and deprotection strategies are essential for achieving the desired modifications. The tert-butyldimethylsilyl group serves as a hydroxyl protective agent in organic synthesis . The synthesis of simvastatin typically involves:

  • Selective silylation of hydroxyl groups

  • Modification of unprotected functional groups

  • Subsequent desilylation to reveal the final product

The use of TBDMS-protected intermediates is particularly valuable in re-esterification routes for simvastatin synthesis. As outlined in patents and literature, the selective silylation step is critical, though sometimes challenging, with reported yields around 69% in some processes .

Historical Context

Newer synthetic methodologies, including those potentially involving 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin, aim to improve these efficiency limitations. The precise role of this particular intermediate must be understood within the broader context of evolving synthetic methodologies for statin derivatives.

Chemical Reactivity and Transformations

The chemical reactivity of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin is defined by its functional groups, each offering distinct possibilities for further transformations.

Reactivity Profile

The compound exhibits several reactive sites:

  • The chloro group at the 5' position can undergo nucleophilic substitution reactions

  • The hydroxyimino functionality at the 6' position can participate in condensation reactions

  • The TBDMS protecting group can be selectively removed under specific conditions

  • The hydroxyl group at the 4a' position can be functionalized through various transformations

These reactivity patterns make the compound valuable as an intermediate in the synthesis of diverse simvastatin analogs with potentially enhanced biological activities.

Transformation Pathways

The compound can undergo various transformations relevant to pharmaceutical development:

Table 2: Key Transformation Pathways of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin

Functional GroupTransformationConditionsPotential Products
TBDMS groupDeprotectionHF/pyridine or TBAFHydroxyl-exposed derivatives
5'-ChloroNucleophilic substitutionVarious nucleophiles5'-substituted derivatives
6'-HydroxyiminoReductionNaBH₃CN or H₂/PdAmino derivatives
6'-HydroxyiminoCondensationAldehydes/ketonesOxime derivatives
4a'-HydroxylAcylationAcid chlorides, anhydridesEster derivatives

Analytical Characterization

The analytical characterization of 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin typically involves various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For similar TBDMS-protected compounds, CP/MAS ¹³C NMR typically shows characteristic signals for:

  • TBDMS methyl groups (Si-CH₃) at approximately δ -5.75 ppm

  • Tertiary carbon (C4°) at around δ 18.39 ppm

  • tert-Butyl methyl groups at approximately δ 25.81 ppm

  • Various carbon signals from the simvastatin core structure

Infrared (IR) Spectroscopy

Typical IR bands for related compounds include:

  • OH stretching at approximately 3478 cm⁻¹

  • CH stretching at around 2942 cm⁻¹

  • Si-CH₃ bands at approximately 1254 cm⁻¹

  • Si-O-C bands at around 1122 cm⁻¹

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and reaction monitoring during the synthesis of such compounds. Typical HPLC conditions might include:

  • C18 reversed-phase columns

  • Mobile phases consisting of acetonitrile/water or methanol/water mixtures

  • UV detection at wavelengths around 230-240 nm

Comparison with Other Simvastatin Derivatives

4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin can be contextualized within the broader landscape of simvastatin derivatives. Recent research has explored various modifications to the simvastatin structure to enhance efficacy or develop new therapeutic applications.

Structure-Activity Relationships

Structural comparisons with other simvastatin derivatives provide insights into potential structure-activity relationships:

Table 3: Comparative Analysis of Selected Simvastatin Derivatives

DerivativeKey Structural FeaturesNotable Characteristics
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl SimvastatinTBDMS at 4-position, chloro at 5', hydroxyimino methyl at 6'Synthetic intermediate, multiple reactive sites
MC609Dehydrated simvastatin with N-benzyl hydroxylamine additionPrepared from simvastatin via dehydration and Michael addition in 80% yield
MC649Nitronestatin with N-benzyl hydroxylaminePrepared from TBDMS-protected pyran-2-carbaldehyde in 77% yield
4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy SimvastatinTBDMS at 4-position, chloro at 5', hydroxyl at 4a'Precursor to more complex derivatives
4-tert-Butyldimethylsilyl-6'-oxo SimvastatinTBDMS at 4-position, oxo group at 6'Oxidized derivative compared to our compound of interest

Future Research Directions

Research on 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin and related compounds continues to evolve. Several promising directions emerge from current literature:

Novel Therapeutic Applications

Beyond their role in cholesterol management, statins have demonstrated pleiotropic effects including:

  • Inhibition of NADPH oxidase/p38 MAPK pathway activation, suggesting neuroprotective potential in conditions like Parkinson's disease

  • Activation of the protein kinase Akt/PKB in endothelial cells, potentially protecting the vasculature independently of lipid-lowering effects

Derivatives like 4-tert-Butyldimethylsilyl-5'-chloro-4a'-hydroxy-6'-(hydroxyimino)methyl Simvastatin might be explored for these alternative therapeutic applications.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies could elucidate the impact of specific functional groups on biological activity, potentially guiding the design of next-generation statin derivatives with enhanced efficacy or reduced side effects.

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